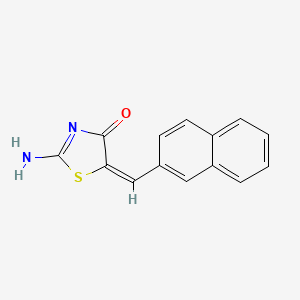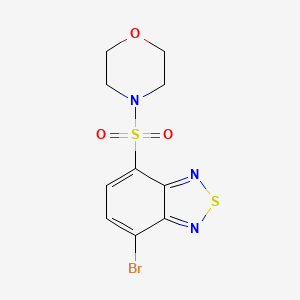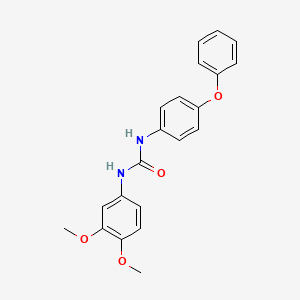![molecular formula C17H20N4O4 B3482485 {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE](/img/structure/B3482485.png)
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE
Vue d'ensemble
Description
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a phenyl ring, and a morpholino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Attachment of the Phenyl Ring: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to attach the phenyl ring.
Introduction of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under suitable conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The morpholino group can engage in various coupling reactions, forming new bonds with other organic molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens (chlorine, bromine) and Lewis acids (AlCl3) are often used.
Coupling: Reagents like EDCI, DCC (dicyclohexylcarbodiimide), and various catalysts are employed.
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Substitution on Phenyl Ring: Formation of various substituted phenyl derivatives.
Coupling Reactions: Formation of complex organic molecules with extended functionalities.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Uniqueness
{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE is unique due to its combination of a pyrazole ring, phenyl ring, and morpholino group, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-16(21(23)24)13(2)20(18-12)11-14-3-5-15(6-4-14)17(22)19-7-9-25-10-8-19/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYTORTAHHKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N3CCOCC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B3482407.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B3482417.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482429.png)
![1-ethyl-N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482436.png)
![4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3482449.png)
![3-[2-(benzyloxy)-3-methoxybenzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3482453.png)
![methyl 4-(3-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3482456.png)
![N-[6-[(3,4-dimethylbenzoyl)amino]pyridin-2-yl]-3,4-dimethylbenzamide](/img/structure/B3482458.png)


![(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B3482488.png)

![2-HYDROXY-4-({[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B3482493.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
